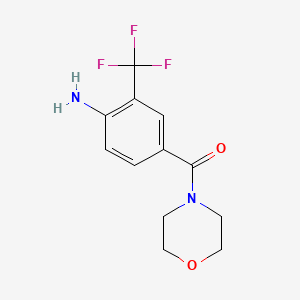
(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone
説明
(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C12H13F3N2O2 and its molecular weight is 274.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy against various cell lines, and antimicrobial properties, supported by relevant case studies and data tables.
Chemical Structure and Properties
The compound features a morpholino group attached to a phenyl ring that contains an amino group and a trifluoromethyl substituent. The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity, making it a valuable moiety in drug design.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
- Inhibition of Cell Proliferation : The compound has shown inhibitory effects on various cancer cell lines. For instance, it was tested against the Km-12 colorectal cancer cell line, yielding an IC50 of 0.304 µM, indicating potent anticancer activity. In contrast, its effects on non-cancerous cell lines such as MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells) were much weaker (IC50 > 40 µM) .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| Km-12 | 0.304 | High sensitivity |
| MCF-7 | >40 | Low sensitivity |
| HUVEC | >36.69 | Low sensitivity |
- Mechanism of Action : The compound's mechanism may involve the inhibition of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. Selectivity for TRK subtypes has been noted, with low off-target effects observed in normal cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bactericidal Activity : It has shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) recorded at 25.9 µM for both strains. This suggests that it possesses both bacteriostatic and bactericidal activities .
| Bacterial Strain | MIC (µM) | Type of Activity |
|---|---|---|
| S. aureus | 25.9 | Bactericidal |
| MRSA | 25.9 | Bactericidal |
Case Studies
- In Vitro Studies : A study evaluated the compound's cytotoxicity across multiple cancer cell lines, confirming its selective cytotoxic effects on tumor cells while sparing normal cells .
- Antimicrobial Efficacy : Another research focused on the antimicrobial effects, highlighting the broad-spectrum activity against Gram-positive bacteria and establishing its potential as a therapeutic agent for bacterial infections .
ADMET Properties
The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics:
- Absorption : High lipophilicity due to the trifluoromethyl group enhances membrane permeability.
- Metabolism : Preliminary studies suggest metabolic stability with minimal interaction with cytochrome P450 isoforms.
- Toxicity : Low toxicity in non-cancerous cell lines indicates a favorable therapeutic index .
特性
IUPAC Name |
[4-amino-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-7-8(1-2-10(9)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSKHVUMQQUBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














